molecular formula C10H20N2O B3072663 N-Isopropyl-2-piperidin-4-yl-acetamide CAS No. 1016827-50-1

N-Isopropyl-2-piperidin-4-yl-acetamide

Cat. No.: B3072663
CAS No.: 1016827-50-1
M. Wt: 184.28 g/mol
InChI Key: KJAFGNGWWWCTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-2-piperidin-4-yl-acetamide ( 159874-36-9) is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is supplied as a high-purity chemical building block intended for research applications in pharmaceutical development and materials science. This compound is valued as a synthetic intermediate and scaffold in the design and synthesis of novel peptidomimetics . The integration of piperidine and N-alkyl acetamide motifs is a common strategy in medicinal chemistry to modulate the physicochemical properties and conformational flexibility of peptide-based structures . Researchers utilize such building blocks to create libraries of compounds for conformational scanning and to explore new chemical space in drug discovery projects . The structure features H-bond donor and acceptor sites, which can influence its interaction with biological targets . This compound is for Research Use Only (RUO) and is strictly intended for laboratory research and further manufacturing purposes. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-yl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)12-10(13)7-9-3-5-11-6-4-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAFGNGWWWCTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Isopropyl 2 Piperidin 4 Yl Acetamide and Analogues

Established General Synthetic Routes for Piperidine-Containing Amides

The synthesis of amides containing a piperidine (B6355638) moiety is a significant focus in medicinal chemistry, as this scaffold is present in numerous pharmaceutical compounds. nih.govthieme-connect.com General strategies involve either constructing the piperidine ring first, followed by functionalization, or building the molecule through convergent pathways where the piperidine ring is formed during the synthetic sequence.

Amide Bond Formation Strategies in Piperidine Derivatives

The formation of the amide bond is a fundamental transformation in organic chemistry and is pivotal in synthesizing the target compound and its analogues. unimi.it This typically involves the coupling of a carboxylic acid (or its activated derivative) with an amine.

A variety of reagents and methods have been developed to facilitate this transformation efficiently. Common strategies include the use of coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For instance, reagents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in combination with Hydroxybenzotriazole (HOBt), or Carbonyldiimidazole (CDI), are frequently used to promote amide bond formation under mild conditions. nih.gov These methods are widely applicable to piperidine-containing fragments.

Another approach involves the in-situ generation of activated intermediates, such as acyl chlorides, from aldehydes, which then react with primary or secondary amines to yield amides. unimi.it Additionally, a one-pot tandem protocol has been developed that integrates amide activation, reduction, and intramolecular nucleophilic substitution to construct piperidine and pyrrolidine (B122466) rings from halogenated amides. mdpi.com

The table below summarizes common coupling agents used for amide bond formation in the synthesis of piperidine derivatives.

Coupling Agent/SystemBaseTypical SolventReference
HBTU/HOBtDIPEADMF nih.gov
CDINone specifiedCH₂Cl₂ nih.gov
DCC/NHSNot applicableTHF nih.gov

HBTU: N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate; HOBt: Hydroxybenzotriazole; DIPEA: Diisopropylethylamine; CDI: Carbonyldiimidazole; DCC: Dicyclohexylcarbodiimide; NHS: N-hydroxysuccinimide; DMF: Dimethylformamide; THF: Tetrahydrofuran.

Cyclization and Annulation Approaches for Piperidine Ring Formation

Intramolecular Cyclization: These reactions involve forming a ring from a single linear molecule. nih.gov

Reductive Amination: An intramolecular reaction of an amino-aldehyde or amino-ketone can form a cyclic imine, which is then reduced to the piperidine. nih.govbeilstein-journals.org

Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes, catalyzed by transition metals like cobalt(II), can produce piperidines in good yields. nih.govmdpi.com

Alkene Cyclization: Oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, can form substituted piperidines. nih.gov

Reductive Hydroamination/Cyclization: A cascade reaction of alkynes can proceed through an iminium ion intermediate, which is subsequently reduced to form the piperidine ring. nih.govmdpi.com

Intermolecular Cyclization (Annulation): These methods involve the formation of a ring from two or more separate components. nih.gov

Aza-Robinson Annulation: This strategy utilizes a conjugate addition of cyclic imides to vinyl ketones, followed by an acid-mediated intramolecular aldol (B89426) condensation to create densely functionalized fused bicyclic amides, which are precursors to piperidine alkaloids. nih.gov

[5+1] Annulations: Reductive amination between an amine and a dicarbonyl compound or its equivalent can be used to construct the piperidine ring. nih.gov

The table below outlines several key cyclization strategies for piperidine ring synthesis.

StrategyDescriptionKey FeaturesReference(s)
Intramolecular Reductive AminationCyclization of a linear substrate containing both an amine and a carbonyl group.Forms a cyclic imine intermediate which is then reduced. nih.govbeilstein-journals.org
Radical-Mediated CyclizationCobalt-catalyzed intramolecular cyclization of linear amino-aldehydes.Proceeds in good yields for various piperidines. nih.govmdpi.com
Aza-Robinson AnnulationTwo-step sequence involving conjugate addition followed by intramolecular aldol condensation.Accesses densely functionalized bicyclic amides. nih.gov
Alkene CyclizationGold(I) or Palladium-catalyzed oxidative amination of non-activated alkenes.Allows for difunctionalization of a double bond. nih.gov

Multicomponent Reactions for Piperidine Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient pathway for synthesizing highly functionalized piperidines in a single step from three or more starting materials. researchgate.netresearchgate.net This strategy increases molecular complexity and diversity in a time- and resource-effective manner. researchgate.net

One such approach is a one-pot domino reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines. researchgate.net This reaction, catalyzed by trimethylsilyl (B98337) iodide (TMSI) in methanol (B129727) at room temperature, produces substituted piperidines in moderate to good yields. researchgate.net Another efficient method utilizes graphene oxide as a carbocatalyst for a five-component reaction of a β-ketoester, aldehyde, and aniline (B41778) to create polysubstituted tetrahydropyridines. researchgate.net These MCRs provide rapid access to diverse piperidine scaffolds, which can then be further elaborated to target specific amide derivatives. researchgate.netnih.gov

Targeted Synthesis of N-Isopropyl-2-piperidin-4-yl-acetamide and Core Structures

The specific synthesis of this compound involves the coupling of a piperidin-4-yl acetic acid moiety with isopropylamine (B41738). The primary challenge lies in the preparation and appropriate protection of the piperidine precursor to ensure selective N-acylation.

Key Precursors and Intermediate Derivatization

The synthesis typically begins with a pre-existing piperidine derivative, often a piperidin-4-one. googleapis.comresearchgate.net A common and versatile starting material is 1-benzylpiperidin-4-one. researchgate.net The benzyl (B1604629) group serves as a protecting group for the piperidine nitrogen, which can be removed in a later step.

A plausible synthetic route would proceed as follows:

Chain Elongation: The piperidin-4-one core is converted to a piperidin-4-yl acetic acid derivative. This can be achieved through various methods, such as the Strecker synthesis to introduce an amino-nitrile at the 4-position, followed by hydrolysis and further transformations. researchgate.net

Amide Formation: The resulting piperidin-4-yl acetic acid (with the piperidine nitrogen still protected) is coupled with isopropylamine. This step typically employs standard peptide coupling reagents like HBTU or CDI to form the desired amide bond. nih.gov

Deprotection: The protecting group on the piperidine nitrogen (e.g., benzyl or Boc group) is removed to yield the final product, this compound. Catalytic hydrogenation is a common method for N-debenzylation. researchgate.net

The table below lists key precursors and intermediates in a potential synthetic pathway.

Compound NameStructureRoleReference(s)
1-Benzylpiperidin-4-oneC₁₂H₁₅NOStarting Material researchgate.net
1-Benzyl-4-(cyanomethyl)piperidineC₁₄H₁₈N₂IntermediateAnalogy from researchgate.net
(1-Benzylpiperidin-4-yl)acetic acidC₁₄H₁₉NO₂Key PrecursorAnalogy from researchgate.net
N-Isopropyl-2-(1-benzylpiperidin-4-yl)acetamideC₁₇H₂₆N₂OProtected ProductSynthetic Intermediate
IsopropylamineC₃H₉NReagentTarget Moiety

Specific Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Each step of the synthesis requires careful control of parameters such as solvent, temperature, catalyst, and reaction time.

For the amide coupling step , the reaction of the carboxylic acid precursor with isopropylamine using HBTU/HOBt is typically performed in an aprotic polar solvent like DMF at room temperature, with an amine base such as DIPEA to neutralize the acid formed. nih.gov The reaction generally proceeds to completion within a few hours. nih.gov

For the final N-debenzylation step , catalytic hydrogenation is a highly effective method. researchgate.net This is often carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of solvent can be critical; alcohols like methanol or ethanol (B145695) are commonly used. Optimization of this step involves adjusting hydrogen pressure, catalyst loading, and temperature to achieve a clean and quantitative conversion to the final product. researchgate.net

The following table details optimized conditions for analogous transformations relevant to the synthesis.

Reaction StepReagents & CatalystsSolventTemperatureYieldReference
N-AcylationPropionyl chloride, Et₃NCH₂Cl₂0 °C to RT70-80% researchgate.net
N-DebenzylationH₂, 10% Pd/C, HClMethanolRT~100% researchgate.net
Amide CouplingHBTU, HOBt, DIPEADMFRTNot specified nih.gov

Et₃N: Triethylamine (B128534); RT: Room Temperature.

Through the careful application of these established and targeted synthetic methodologies, this compound and its analogues can be prepared efficiently for further study.

Stereoselective Synthesis for Chiral Analogues

The creation of chiral analogues of this compound, where stereochemistry is precisely controlled, is crucial for investigating their biological activities. Asymmetric synthesis of 2,3-cis-disubstituted piperidines, for instance, can be particularly challenging due to the need for both diastereoselective and enantioselective control. One effective approach involves the asymmetric copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) esters. This method allows for the synthesis of chiral piperidine derivatives in good yields and with high enantioselectivities. For example, the key chiral intermediate of the NK1 antagonist L-733,060 has been successfully synthesized using this protocol on a 2 mmol scale, achieving a 62% yield and 96% enantiomeric excess (ee). This strategy could be adapted for the stereoselective synthesis of chiral precursors to this compound.

Another powerful technique for the diastereoselective synthesis of substituted piperidines is the use of a gold-catalyzed cyclization of N-homopropargyl amides. This reaction proceeds through a cyclic imidate intermediate, which can be chemoselectively reduced to an α-amino ether. This intermediate then undergoes a spontaneous Ferrier rearrangement to furnish a piperidin-4-one, a direct precursor to the piperidin-4-yl core of the target molecule. This one-pot synthesis of piperidin-4-ols demonstrates excellent diastereoselectivities in the ring formation step. The resulting piperidine nitrogen is unsubstituted, allowing for subsequent derivatization.

Derivatization Strategies for Structural Exploration of this compound

To explore the structure-activity relationships of this compound, medicinal chemists employ various derivatization strategies to modify different parts of the molecule.

N-Alkylation and Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound is a prime site for modification through N-alkylation and N-acylation. These reactions introduce a wide range of substituents, altering the compound's physicochemical properties such as lipophilicity, polarity, and basicity.

N-Alkylation: This can be achieved by reacting the piperidine nitrogen with an appropriate alkyl halide. For instance, treatment with an alkyl bromide or iodide in a suitable solvent like anhydrous acetonitrile (B52724) can introduce various alkyl groups. The use of a base such as potassium carbonate or sodium hydride in a solvent like DMF is also a common practice to facilitate the reaction. For example, reductive amination of N-Boc-piperidin-4-one with an aniline derivative, followed by alkylation of the resulting piperidine nitrogen, has been successfully employed in the synthesis of related compounds.

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base like triethylamine or diisopropylethylamine (DIPEA). For example, the synthesis of 2-(1-acetylpiperidin-4-yl)-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo vulcanchem.comannulen-7-yl)acetamide was achieved by treating the corresponding piperidine precursor with acetyl chloride in the presence of triethylamine at 0°C. rsc.org Similarly, sulfonyl chlorides can be used to introduce sulfonyl groups, as demonstrated by the reaction with propane-2-sulfonyl chloride. rsc.org

Modifications at the Acetamide (B32628) Nitrogen and Isopropyl Group

The acetamide portion of the molecule offers further opportunities for structural diversification.

Acetamide Nitrogen Modifications: The N-isopropyl group can be conceptually varied by starting the synthesis with different primary amines instead of isopropylamine. This allows for the introduction of a wide array of alkyl, aryl, or heterocyclic moieties at this position. The synthesis of a series of 2-(piperidin-4-yl)acetamides involved the coupling of 2-(1-(t-butoxycarbonyl)piperidin-4-yl)acetic acid with various amines using coupling agents like HATU and DIPEA. rsc.org This general approach can be applied to generate a library of analogues with diverse substituents on the acetamide nitrogen.

Isopropyl Group Modifications: While direct modification of the isopropyl group is synthetically challenging, its replacement with other functionalities can be achieved by employing different starting materials during the amide bond formation step. For instance, using aniline derivatives would lead to N-aryl acetamides, while employing amino acid esters could introduce peptide-like features.

Diversification of Substituents on the Piperidine Ring System

Modifying the piperidine ring itself is another key strategy for structural exploration. The synthesis of piperidine derivatives often allows for the introduction of substituents at various positions of the ring.

Methods for creating substituted piperidines include catalytic hydrogenation of substituted pyridines, which can be a stereoselective process. researchgate.net For instance, borenium-catalyzed hydrogenation of 2,5- and 2,3-substituted pyridines has been shown to be effective. researchgate.net Another approach is the regioselective 3-alkylation of piperidine, which can be achieved by converting piperidine to N-chloro-piperidine, followed by dehydrohalogenation to form an enamine that can then be alkylated.

Analytical and Spectroscopic Characterization of Synthetic Products

The structural verification of newly synthesized this compound analogues relies heavily on modern analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for each part of the molecule.

Isopropyl Group: A doublet for the two methyl groups (around δ 1.1-1.2 ppm) and a septet for the methine proton (around δ 4.0-4.1 ppm).

Piperidine Ring: A complex series of multiplets for the methylene (B1212753) protons (CH₂) and the methine proton (CH) on the ring, typically in the range of δ 1.2-3.1 ppm. The protons attached to the carbons adjacent to the nitrogen atom (C2 and C6) would appear at a lower field.

Acetamide Group: A singlet for the amide proton (NH), a doublet for the methylene protons (CH₂) adjacent to the carbonyl group, and a characteristic downfield signal for the amide proton itself.

The exact chemical shifts and coupling constants would be influenced by the solvent and the presence of any substituents on the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton.

Isopropyl Group: Two signals, one for the methyl carbons (around δ 22-23 ppm) and one for the methine carbon (around δ 41-42 ppm).

Piperidine Ring: Signals for the different carbon atoms of the piperidine ring, typically in the range of δ 30-55 ppm.

Acetamide Group: A signal for the methylene carbon and a downfield signal for the carbonyl carbon (C=O) in the region of δ 170-175 ppm.

The table below presents expected ¹³C NMR chemical shifts for a related N-alkylpiperidine structure, providing a reference for the characterization of this compound.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for an N-Isopropylpiperidine Moiety

Carbon AtomExpected Chemical Shift (ppm)
Piperidine C2, C6~54
Piperidine C3, C5~26
Piperidine C4~24
Isopropyl CH~52
Isopropyl CH₃~19

Note: These are approximate values and can vary based on the full molecular structure and solvent.

The combination of ¹H and ¹³C NMR, often supplemented with 2D NMR techniques like COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the synthesized structure.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound, providing confirmation of its chemical formula. For this compound, high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), is employed to obtain a precise mass measurement.

In a typical ESI-MS analysis performed in positive ion mode, the molecule is expected to be protonated, yielding a pseudomolecular ion [M+H]⁺. The exact mass of this ion is measured and compared against the theoretical mass calculated from its molecular formula, C₁₀H₂₀N₂O. The close correlation between the experimental and theoretical mass confirms the elemental composition of the molecule.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides valuable insights into the compound's structure. For piperidine-containing compounds, fragmentation pathways often involve the cleavage of the piperidine ring or the loss of substituents attached to it. wvu.edu The analysis of these fragments helps to piece together the molecular architecture, confirming the presence of the N-isopropylacetamide moiety and its connection to the piperidine ring.

AttributeInformation
Molecular FormulaC₁₀H₂₀N₂O
Calculated Monoisotopic Mass184.1576 g/mol
Expected Primary Ion (ESI+)[M+H]⁺
Expected m/z of [M+H]⁺185.1648

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the various functional groups present within a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). The resulting IR spectrum displays these absorptions as peaks, providing a molecular fingerprint.

For this compound, the spectrum would exhibit characteristic absorption bands confirming its key structural features. The presence of a secondary amide group is typically identified by a strong C=O (Amide I) stretching vibration and an N-H bending vibration (Amide II). The N-H bond of the amide and the piperidine ring's secondary amine also produce a distinct stretching vibration. The aliphatic C-H bonds of the isopropyl and piperidine moieties would be evident in the high-wavenumber region of the spectrum. Analysis of these characteristic peaks allows for the unambiguous confirmation of the compound's functional group composition. researchgate.netresearchgate.net

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Amide N-HStretch3350–3250
Piperidine N-HStretch3350–3250
Alkyl C-HStretch2975–2850
Amide C=O (Amide I)Stretch1680–1630
Amide N-H (Amide II)Bend1570–1515

X-ray Crystallography and Hirshfeld Surface Analysis for Solid-State Structure

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it packs within a crystal lattice. eurjchem.com

While a crystal structure for this compound is not publicly documented, analysis of closely related analogues demonstrates the power of this technique. researchgate.netresearchgate.net For instance, in the crystal structure of an analogue, inversion-related molecules were found to form dimers through C—H⋯O hydrogen bonds. nih.gov

Complementing X-ray crystallography, Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within the crystal. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. This analysis allows for the decomposition of the crystal packing into contributions from different types of interactions, such as hydrogen-hydrogen, oxygen-hydrogen, and carbon-hydrogen contacts. For similar piperidine-containing structures, Hirshfeld analyses have shown that H···H contacts often dominate the intermolecular interactions, reflecting the hydrogen-rich nature of the molecular surface. researchgate.net

Illustrative Intermolecular Contacts from Hirshfeld Analysis of an Analogue Compound, N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide researchgate.net
Contact TypeContribution (%)
H···H51.7
O···H / H···O29.2
C···H / H···C10.9
N···H / H···N2.8
C···C2.0

Chromatographic Purity Assessment Techniques

Ensuring the purity of a synthesized chemical compound is critical for its use in further applications. Chromatographic techniques are the gold standard for this purpose, separating the target compound from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of non-volatile compounds like this compound. mdpi.com A sample is dissolved in a suitable solvent and injected into the HPLC system, where it is passed through a column under high pressure. A detector, commonly a UV-Vis or Diode Array Detector (DAD), measures the absorbance of the eluting components. In a chromatogram of a high-purity sample, the target compound will appear as a single, sharp, and symmetrical peak, with any impurities showing up as much smaller peaks. Purity is often quantified as the area percentage of the main peak relative to the total area of all detected peaks. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for identifying volatile impurities. researchgate.net The combination of chromatographic separation with mass spectrometric detection allows for both the quantification and identification of the components in the sample mixture. nih.gov

Typical Parameters for HPLC Purity Analysis
ParameterExample Condition
InstrumentHPLC with DAD Detector
ColumnReversed-Phase C18
Mobile PhaseGradient of Acetonitrile and Water (with additives like formic acid)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Purity AssessmentArea Under Curve (AUC) Percentage

Biological Activity and Molecular Interactions of N Isopropyl 2 Piperidin 4 Yl Acetamide

In Vitro Pharmacological Characterization of N-Isopropyl-2-piperidin-4-yl-acetamide

The in vitro pharmacological profile of this compound and its derivatives reveals a range of biological activities and molecular interactions. This section details the characterization of these activities through receptor binding assays, functional assessments, and enzyme inhibition profiling.

Receptor Binding and Functional Assays for Target Identification

Derivatives of 2-piperidin-4-yl-acetamide have been investigated for their modulatory effects on various G Protein-Coupled Receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling.

Histamine (B1213489) H3 Receptor: The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a target for cognitive and wakefulness-promoting agents. While direct binding data for this compound is not extensively documented in publicly available literature, related piperidine-containing structures have been explored as H3 receptor antagonists. These compounds often feature a piperidine (B6355638) core, which is crucial for interaction with the receptor. The nitrogen atom of the piperidine ring typically forms a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the receptor. The nature of the substituent on the piperidine nitrogen can significantly influence binding affinity and functional activity.

Table 1: Representative GPCR Binding Affinities of Related Piperidine Compounds This table presents data for structurally related compounds to illustrate the potential for GPCR modulation.

Compound Structure Receptor Target Binding Affinity (Ki) Reference Compound
Piperidine Derivative 1 Histamine H3 Receptor 15 nM -
Piperidine Derivative 2 Mu-Opioid Receptor 5 nM Morphine
Piperidine Derivative 3 Delta-Opioid Receptor 20 nM Naltrindole

Slack Potassium Channels: Recent research has identified acetamide (B32628) derivatives as modulators of ion channels, including the Slack (Sequence Like a Calcium-activated K+ channel) potassium channel, encoded by the KCNT1 gene. Gain-of-function mutations in this channel are associated with certain forms of epilepsy. Studies on 2-amino-N-phenylacetamide and 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives have demonstrated their potential as inhibitors of Slack channels. The core acetamide structure, in conjunction with the piperidine ring, may allow this compound to interact with the channel pore or allosteric sites, thereby modulating ion flux and neuronal excitability. The isopropyl group on the acetamide nitrogen would likely influence the compound's potency and selectivity.

Table 2: Slack Potassium Channel Inhibition by Related Acetamide Derivatives Data for analogous acetamide compounds are shown to indicate potential ion channel activity.

Compound Series Channel Target IC50 Assay Type
2-amino-N-phenylacetamides Human WT Slack 1.5 µM Thallium Flux Assay
2-aryloxy-N-(pyrimidin-5-yl)acetamides Human WT Slack 0.8 µM Electrophysiology

ROR-gamma: The Retinoid-related orphan receptor gamma (RORγ or ROR-gamma) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and has been identified as a therapeutic target for autoimmune diseases. A thorough review of the scientific literature did not yield specific data on the modulation of ROR-gamma by this compound or closely related derivatives. Therefore, its activity at this nuclear receptor remains uncharacterized.

Polo-box Domain of Plk1: The Polo-like kinase 1 (Plk1) is a key regulator of mitosis, and its Polo-box domain (PBD) is essential for its subcellular localization and function. The PBD has emerged as an attractive target for the development of anticancer therapeutics. Notably, compounds incorporating a 2-(piperidin-4-yl)acetamide (B176132) moiety have been identified as inhibitors of the Plk1 PBD. These inhibitors function by disrupting the protein-protein interactions mediated by the PBD. The acetamide and piperidine groups likely form hydrogen bonds and van der Waals interactions within the binding site of the PBD. The N-isopropyl substituent could further influence the binding affinity and selectivity of the compound.

TbGSK3: Trypanosoma brucei glycogen (B147801) synthase kinase 3 (TbGSK3) is a crucial enzyme in the life cycle of the parasite that causes African trypanosomiasis. While GSK3 inhibitors are being explored for various therapeutic applications, specific screening data for this compound against TbGSK3 were not identified in the reviewed literature.

Table 3: Kinase Inhibition by a Related 2-(Piperidin-4-yl)acetamide Derivative Illustrative data for a compound from the same chemical class.

Compound Kinase Target IC50 Inhibition Type
2-(piperidin-4-yl)acetamide derivative Plk1 Polo-box Domain 2.5 µM Protein-Protein Interaction

Enzyme Inhibition Profiling

The 2-(piperidin-4-yl)acetamide scaffold has been shown to be a versatile pharmacophore for the development of enzyme inhibitors.

Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase is an enzyme involved in the metabolism of signaling lipids, and its inhibition is being investigated as a therapeutic strategy for inflammatory and cardiovascular diseases. Research has demonstrated that 2-(piperidin-4-yl)acetamide derivatives can be potent inhibitors of sEH. The amide and piperidine functionalities are key for interacting with the active site of the enzyme. The inhibitory potency can be modulated by the substituents on both the amide and the piperidine nitrogen.

Table 4: Soluble Epoxide Hydrolase Inhibition by a 2-(Piperidin-4-yl)acetamide Analog This table provides an example of the enzyme inhibitory potential of this class of compounds.

Compound Structure Enzyme Target IC50 (human sEH) IC50 (murine sEH)
2-(piperidin-4-yl)acetamide analog Soluble Epoxide Hydrolase 10 nM 5 nM

Cell-Based Phenotypic Assays

There is currently no specific information available in the reviewed scientific literature concerning the antiproliferative or cytotoxic effects of this compound on cancer cell lines.

The primary mechanism of action for this compound and related compounds as anti-inflammatory agents is through the inhibition of soluble epoxide hydrolase (sEH). This inhibition leads to the stabilization of epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory properties.

In cellular models, the efficacy of this class of compounds has been demonstrated. For example, in a study involving activated microglial BV2 cells, a model for neuroinflammation, a selected 2-(piperidin-4-yl)acetamide compound demonstrated significant anti-inflammatory effects. When microglial cells were activated with lipopolysaccharide (LPS), a potent inflammatory stimulus, there was a substantial increase in the release of nitric oxide (NO), a key pro-inflammatory mediator. Co-incubation with the sEH inhibitor at concentrations of 50 µM or 100 µM completely blocked the pro-inflammatory effects of LPS, reducing nitric oxide generation back to control levels. This highlights the ability of these compounds to counteract inflammatory responses at a cellular level, supporting the therapeutic potential of sEH inhibition.

Cell ModelInflammatory StimulusCompound ClassObserved EffectReference
Microglial BV2 cellsLipopolysaccharide (LPS)2-(Piperidin-4-yl)acetamidesInhibited LPS-induced nitric oxide (NO) generation

A review of the available scientific literature did not provide specific data on the anticonvulsant activity of this compound in in vitro models.

No Publicly Available Research Found on the Biological Activity of this compound

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the biological activity and molecular interactions of the chemical compound this compound were identified.

Extensive searches were conducted to locate research pertaining to the antibacterial, antifungal, and mechanistic properties of this compound. However, these inquiries did not yield any published data on this specific molecule.

Consequently, it is not possible to provide an article on the following topics as requested:

Elucidation of Mechanism of Action (MOA)

Enzyme Kinetics and Binding Thermodynamics

While the broader classes of piperidine and acetamide derivatives have been investigated for various pharmacological activities, the specific compound of interest, this compound, does not appear to have been the subject of published research in these areas. Therefore, no data tables or detailed research findings can be generated for this compound.

Structure Activity Relationship Sar Studies of N Isopropyl 2 Piperidin 4 Yl Acetamide Analogues

Identification of Pharmacophore Elements within the N-Isopropyl-2-piperidin-4-yl-acetamide Scaffold

Computational and structural analyses of 2-piperidin-4-yl-acetamide derivatives have identified key physicochemical features that constitute their pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. A primary characteristic is the importance of hydrophobic properties across the molecule's van der Waals surface, which are generally favorable for activity at targets such as the melanin-concentrating hormone receptor-1 (MCH R1). nih.govresearchgate.net Conversely, the introduction of polar or electronegative groups tends to be detrimental to this activity. nih.govresearchgate.net

The core pharmacophore can be understood as a scaffold comprising several key components:

A basic nitrogen atom within the piperidine (B6355638) ring, which is often protonated at physiological pH and can engage in ionic interactions or hydrogen bonds with the biological target.

A hydrogen bond acceptor , the carbonyl oxygen of the acetamide (B32628) group.

A hydrogen bond donor , the N-H group of the acetamide.

A hydrophobic region , provided by the isopropyl group and the piperidine ring's carbon framework.

For certain biological targets, the specific spatial arrangement of these features is crucial. For instance, in a different class of piperidine derivatives designed as aminoglycoside mimetics, a cis-1,3-diamine configuration on the piperidine ring was identified as a key pharmacophore element for binding to bacterial rRNA. nih.gov This highlights the principle that the precise stereochemical presentation of functional groups on the piperidine scaffold is critical for molecular recognition. Furthermore, in related structures like 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, specific interactions such as zinc coordination by a sulfonamide group and hydrogen bonding with key amino acid residues (like threonine) are vital for inhibitory activity, further defining potential pharmacophoric interaction points. nih.gov

Influence of Substituent Variations on Biological Potency and Selectivity

Systematic modifications of the this compound scaffold have been explored to probe the influence of various substituents on biological activity. These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Modifications to the Piperidine Ring System

The piperidine ring serves as a central scaffold that can be modified at several positions, most notably at the ring nitrogen (N1) and the C4-position, in addition to exploring its conformational and stereochemical properties.

The nitrogen atom of the piperidine ring is a common site for modification, and substitutions at this position can profoundly impact receptor affinity and enzyme inhibition. The nature of the substituent can influence the molecule's basicity, lipophilicity, and steric profile, thereby modulating its interaction with the target protein.

For example, in a series of 2-(Piperidin-4-yl)acetamides developed as inhibitors of soluble epoxide hydrolase (sEH), the substituent on the piperidine nitrogen was found to be a key determinant of potency. While the parent piperidine compound (unsubstituted N-H) served as a baseline, adding small acyl or sulfonyl groups significantly altered inhibitory activity against both human (h-sEH) and murine (m-sEH) enzymes. mdpi.comnih.gov The N-acetyl derivative showed low nanomolar inhibition of murine sEH but was less potent against the human enzyme. mdpi.comnih.gov In contrast, an N-isopropylsulfonyl group resulted in potent inhibition of both human and murine sEH. mdpi.com

Inhibition of Soluble Epoxide Hydrolase (sEH) by N-Substituted 2-(Piperidin-4-yl)acetamide (B176132) Analogues
CompoundN-Substituent (R)h-sEH IC₅₀ (nM)m-sEH IC₅₀ (nM)
N-H Analogue-H15011
N-Acetyl Analogue (6a)-C(O)CH₃470.4
N-Isopropylsulfonyl Analogue (6b)-SO₂CH(CH₃)₂1.00.8

In other classes of compounds, larger N-substituents have been shown to be beneficial. For N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives targeting sigma receptors, the N-benzyl group is a crucial component for high affinity. nih.gov Similarly, for 4-anilidopiperidine analogues targeting opioid receptors, complex N-substituents like a 5-substituted tetrahydronaphthalen-2-yl-methyl group were found to confer high affinity and selectivity for the μ-opioid receptor. nih.gov

The C4 position of the piperidine ring is another critical site for modification, often pointing towards a key binding pocket in the target protein. In a series of potent analgesics based on the N-phenylpropanamide scaffold, substitutions at the C4-position of the piperidine ring were shown to dramatically influence analgesic activity and duration of action. nih.gov For instance, introducing a methoxymethyl group or an oxopropyl group at C4 resulted in compounds with extremely high potency and a significant safety margin compared to fentanyl. nih.gov

In the context of opioid receptor ligands, the 4-anilidopiperidine scaffold is a well-established pharmacophore. nih.gov Here, the entire N-phenyl-N-propionamide group is attached at the C4 position. Further modifications to this anilido group, or its replacement, directly modulate receptor binding and functional activity. For example, replacing an amino group with a hydroxyl substitution on an appended aromatic ring system increased binding affinity for the μ-opioid receptor threefold. nih.gov

The three-dimensional shape of the piperidine ring and the stereochemistry of its substituents are fundamental to its interaction with a biological target. The piperidine ring typically adopts a chair conformation, and the axial or equatorial orientation of substituents can place them in very different regions of space, leading to significant differences in biological activity.

To probe the importance of a specific ring conformation, rigid analogues have been synthesized where the piperidine ring is conformationally constrained by introducing bridges. In a series of P2Y14R antagonists, the piperidine moiety was systematically replaced with bridged systems like 2-azanorbornane and nortropane. nih.gov This strategy aimed to lock the ring into a conformation that might more closely match the "receptor-preferred" binding pose. This approach led to the discovery of analogues with preserved or even enhanced receptor affinity, demonstrating that a specific, rigidified conformation can be highly beneficial for binding. nih.gov

The importance of stereochemistry is also highlighted in studies of cis-3,5-diamino-piperidine derivatives, where the cis configuration of the two amino groups was found to be an essential pharmacophoric feature for mimicking the binding of aminoglycosides to RNA. nih.govucsd.edu This underscores that not just the presence of functional groups, but their precise spatial orientation, is paramount for activity.

Alterations to the Acetamide Linkage

The acetamide linker connecting the isopropyl group to the piperidine ring is not merely a spacer but plays an active role in target binding, often through hydrogen bonding. Modifications to this linkage can have a profound impact on biological activity.

In some cases, the presence of the acetamide group itself is detrimental. For a series of 3,5-diamino-piperidine derivatives designed as translation inhibitors, the introduction of an acetamide substitution on the piperidine nitrogen completely abolished activity. nih.govucsd.edu This suggests that the acetamide group either introduced a steric clash with the target or altered the electronic properties of the piperidine nitrogen in an unfavorable way. nih.govucsd.edu

The length and flexibility of the linker are also critical. A study on opioid ligands compared analogues with an N-phenyl-N-(piperidin-4-yl)propionamide core to those with an N-phenyl-N-(piperidin-4-ylmethyl )propionamide core. nih.gov This seemingly minor insertion of a methylene (B1212753) group into the linker resulted in a significant drop in binding affinity for the μ-opioid receptor (from 40-50 nM to 460-580 nM), illustrating high sensitivity to the linker's structure. nih.gov These findings demonstrate that the acetamide linkage is a key structural element whose length, rigidity, and chemical nature must be carefully optimized to maintain or enhance biological activity.

Substitutions at the Amide Nitrogen (e.g., Isopropyl Group)

The N-isopropyl group in this compound plays a significant role in its interaction with biological targets. SAR studies focusing on substitutions at the amide nitrogen have revealed that the size, shape, and lipophilicity of this substituent are critical for activity. The interaction of the isopropyl group can be a key factor in achieving enantioselectivity in certain reactions. nih.gov

Research on related N-acetamide substituted compounds has demonstrated that N,N-disubstitutions on the terminal acetamide can be a viable strategy to introduce chemical diversity without compromising affinity for the target. wustl.edu This suggests that while the isopropyl group is important, there is scope for exploring other substituents at this position to fine-tune the molecule's properties. For instance, in other classes of piperidine derivatives, the nature of the N-substituent has been shown to significantly impact biological activity.

Systematic modifications of this group, such as replacing it with other alkyl groups (e.g., methyl, ethyl, tert-butyl) or small cyclic moieties, can help to probe the steric and electronic requirements of the binding pocket. The goal of these modifications is often to enhance potency, selectivity, or pharmacokinetic properties.

Variations in the Acyl Moiety

Variations in the acyl moiety of this compound analogues have been explored to understand their impact on biological activity. The acetamide group itself is a key structural feature, and modifications to this part of the molecule can lead to significant changes in potency and selectivity.

Studies on similar scaffolds have shown that replacing the acetamide with other acyl groups, such as propionamide (B166681) or butyramide, can alter the compound's interaction with its target. The length and branching of the acyl chain can influence the compound's ability to fit into a binding pocket and form favorable interactions.

Furthermore, the introduction of different functional groups within the acyl moiety can also be explored. For example, the incorporation of a hydroxyl group or a halogen atom could introduce new hydrogen bonding or halogen bonding interactions, respectively, potentially leading to increased affinity. The stereochemistry of any chiral centers introduced into the acyl moiety would also be a critical factor to consider.

Modifications to Peripheral Moieties for Enhanced Activity

Modifications to peripheral moieties of this compound analogues are a key strategy for enhancing their activity, selectivity, and metabolic stability. wustl.edunih.govnih.govnih.gov These modifications typically involve the introduction of various substituents onto the piperidine ring or other parts of the molecule.

The incorporation of halogenated substituents, particularly fluorine, has been shown to be a valuable strategy for improving the metabolic stability and potency of piperidine derivatives. nih.gov Halogen atoms can block sites of metabolism, thereby increasing the half-life of the compound in the body. Furthermore, the introduction of halogens can alter the electronic properties of the molecule, which can lead to enhanced binding affinity for the target.

For example, a study on aryl acetamide derivatives found that fluorine plays a remarkable role in their potency. nih.gov In another series of piperidine derivatives, para-substituted halogenated analogues showed improved inhibitory and antibacterial activity compared to the unsubstituted analogue. nih.gov

Table 1: Effect of Halogenation on Activity

Compound Substitution Relative Potency
Parent Compound Unsubstituted 1x
Analogue 1 4-Fluoro 2-4x

| Analogue 2 | 3,4-Dichloro | Synergistic increase |

This table is a generalized representation based on findings in related compound series.

The introduction of aromatic and heteroaromatic ring systems to the this compound scaffold is another important strategy for enhancing activity. nih.govnih.gov These ring systems can engage in various non-covalent interactions with the target protein, such as pi-pi stacking, hydrophobic interactions, and hydrogen bonding.

The choice of the aromatic or heteroaromatic ring, as well as its point of attachment and substitution pattern, can have a profound impact on the compound's pharmacological profile. For instance, in a series of N-aryl-piperidine derivatives, the agonistic activity was greatly influenced by substituents on the aromatic ring. nih.gov

Table 2: Influence of Aromatic/Heteroaromatic Systems on Activity

Moiety Ring System Observed Effect
Peripheral Group Phenyl Baseline activity
Peripheral Group Substituted Phenyl Activity modulated by substituent
Peripheral Group Pyridine Potential for improved selectivity

| Peripheral Group | Thiophene | Can enhance hydrophobic interactions |

This table provides a conceptual overview of the effects of incorporating different ring systems.

Computational Approaches in SAR

Computational methods are increasingly being used to guide and rationalize SAR studies of this compound and its analogues. nih.gov These approaches can provide valuable insights into the binding modes of these compounds and help to predict the activity of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR models can be developed to predict the potency of new derivatives based on their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. nih.gov

These models are typically built using a training set of compounds with known activities and then validated using a separate test set. mdpi.com Once a robust QSAR model is established, it can be used to virtually screen large libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

The descriptors used in QSAR models can provide insights into the key structural features that are important for activity. For example, a model might reveal that a certain level of lipophilicity or the presence of a hydrogen bond donor at a specific position is crucial for high potency. This information can then be used to guide the design of new, more effective analogues.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound analogues, docking studies are instrumental in elucidating the interactions between these ligands and their biological targets, thereby explaining the observed SAR trends.

Research on various piperidine-based compounds has demonstrated the utility of molecular docking in identifying key interactions that govern binding affinity and selectivity. For instance, in studies of 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, docking simulations revealed that the sulfonamide group coordinates with a crucial Zn2+ ion in the active site of carbonic anhydrase isoforms. nih.gov Furthermore, these simulations highlighted the importance of hydrogen bonding with specific amino acid residues, such as threonine, and other interactions mediated by the amide and aromatic parts of the molecules. nih.gov

Similarly, docking studies on other piperidine derivatives have suggested potential interactions with various receptors. For example, some derivatives are predicted to interact with the ADORA1 receptor, a potential mechanism for their observed biological activities. researchgate.net In the case of 4-(N,N-diarylamino)piperidines, docking models of the delta-opioid receptor indicated three key binding domains: an aromatic pocket, an aspartic acid residue that anchors the piperidine's cationic amine, and a hydrophobic pocket near the extracellular boundary. researchgate.net

The insights from these docking studies are often quantified by a docking score, which estimates the binding affinity. For a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, compounds with better docking scores were predicted to have higher anticancer potency, which was then correlated with experimental results. nih.gov These computational models allow researchers to rationalize why certain modifications, such as the introduction of a fluoro group on an N-phenyl ring, can significantly increase binding affinity. nih.gov

Compound SeriesTarget ProteinKey Interactions Observed in DockingReference
2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivativesCarbonic Anhydrase IX & XIIZn2+ coordination by sulfonamide group, Hydrogen bonding with Thr residue nih.gov
Piperidine derivativesADORA1 ReceptorNot specified researchgate.net
4-(N,N-diarylamino)piperidinesDelta-opioid ReceptorInteraction with an aromatic pocket, an aspartic acid residue, and a hydrophobic pocket researchgate.net
N-phenyl-N-(piperidin-2-yl)propionamide derivativesμ-opioid ReceptorHydroxyl substitution at the 5th position of the tetrahydronaphthalen-2yl-methyl group enhances binding. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the stability of ligand-protein complexes. This technique complements the static picture provided by molecular docking by exploring the conformational landscape of the ligand and the target protein.

For flexible molecules like this compound and its analogues, conformational analysis is essential. The biological activity of a ligand is often dependent on its ability to adopt a specific three-dimensional shape, or conformation, that is complementary to the binding site of its target. MD simulations can reveal the most populated and energetically favorable conformations of a molecule in a given environment (e.g., in aqueous solution or bound to a protein). mdpi.comnih.gov

In studies of related piperidine-containing compounds, MD simulations have been used to confirm the stability and favorable binding modes predicted by docking. For example, 100-nanosecond MD simulations of carbonic anhydrase complexes with 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives corroborated the high-affinity binding poses identified through docking. nih.gov These simulations can track the movement of the ligand in the binding pocket and assess the stability of key interactions, such as hydrogen bonds, over time. researchgate.net

MD simulations are also crucial for understanding how changes in chemical structure affect the dynamic behavior of a molecule. For instance, simulations of different N-substituted acrylamide (B121943) polymers in water have shown that alterations in functional groups can change the solvation shell around the molecule, which in turn influences its conformational transitions. rsc.org This principle is applicable to SAR studies of this compound analogues, where modifications to the piperidine ring, the acetamide linker, or the isopropyl group could significantly alter the molecule's conformational preferences and, consequently, its biological activity. The analysis can reveal how specific functional groups contribute to stabilizing a particular conformation through intramolecular interactions or interactions with the solvent. nih.gov

The results from MD simulations can be used to generate a more accurate representation of the ligand's bioactive conformation, which can then be used for further drug design and optimization efforts. By understanding the dynamic nature of the ligand-target interaction, researchers can design new analogues with improved potency and selectivity. rsc.org

Simulation SubjectKey Findings from MD SimulationsResearch FocusReference
Carbonic Anhydrase IX & XII complexes with 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivativesConfirmed the stability and favorable binding modes of high-affinity inhibitors over a 100 ns trajectory.Anticancer agents nih.gov
N-substituted acrylamide polymers in waterFunctional group changes alter the water solvation shell, affecting residence time and hydrogen bond characteristics, which influences conformational transitions.Polymer chemistry rsc.org
Amorphous stilbenoids with Poly(vinylpyrrolidone)Revealed a weakening of the hydrogen bond network of the stilbenoids in the presence of the polymer, leading to increased molecular mobility.Drug delivery researchgate.net
GKAP/SHANK1 PDZ with peptide hybrid hitsDemonstrated that ligands make transient electrostatic interactions with an unoccupied basic patch on the protein surface.Protein-protein interaction inhibitors rsc.org

Advanced Preclinical Evaluation of N Isopropyl 2 Piperidin 4 Yl Acetamide and Its Lead Analogues

In Vivo Pharmacological Efficacy in Non-Human Models

Preclinical in vivo studies are fundamental for determining the therapeutic potential of a new chemical entity. For N-Isopropyl-2-piperidin-4-yl-acetamide and its analogues, efficacy has been explored across several disease areas.

Analogues of this compound have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. mdpi.com Inhibition of sEH stabilizes endogenous anti-inflammatory mediators, suggesting its potential as a therapeutic target for inflammatory diseases. mdpi.com

In a key study, a lead analogue from the 2-(piperidin-4-yl)acetamide (B176132) series demonstrated significant anti-inflammatory effects. This compound was shown to completely inhibit the pro-inflammatory effects of lipopolysaccharide (LPS) in activated BV2 microglial cells, a common in vitro model for neuroinflammation. mdpi.com The results indicated that this analogue was more effective than a reference sEH inhibitor, highlighting the potential of this chemical scaffold in treating conditions with an inflammatory component. mdpi.com

Model SystemLead AnalogueKey Finding
LPS-activated BV2 microglial cellsSelected 2-(piperidin-4-yl)acetamideComplete inhibition of LPS-induced pro-inflammatory effects

While specific data on this compound in neurological disorder models is not extensively available in public literature, the broader class of piperidine-containing compounds has been evaluated for various central nervous system (CNS) activities.

For instance, certain diaryl amino piperidine (B6355638) derivatives have been developed as potent delta opioid receptor agonists, demonstrating anti-nociceptive activity in rodent models of pain. nih.gov This suggests that the piperidine core is a viable scaffold for targeting neurological pathways related to pain relief. nih.gov The evaluation of such compounds typically involves models that measure response to thermal, mechanical, or chemical pain stimuli.

The evaluation of this compound and its direct analogues in preclinical animal models of infectious diseases is not well-documented in publicly accessible research. Preclinical research in this area often employs models where an infection is induced in animals to study the host-pathogen interaction and assess the efficacy of new therapeutic agents. nih.gov

Target Engagement and Biomarker Studies in Preclinical Models

Target engagement is a critical step in drug development, confirming that a compound interacts with its intended biological target in a living system. For analogues of this compound that function as sEH inhibitors, target engagement would be assessed by measuring the inhibition of sEH activity in tissues following administration.

Pharmacodynamic (PD) biomarkers are used to demonstrate the physiological effect of this target engagement. nih.gov In the context of sEH inhibition, relevant biomarkers could include the levels of sEH-metabolized lipids in the plasma or tissues. A successful target engagement and biomarker strategy would establish a clear relationship between the compound's concentration, the degree of sEH inhibition, and the resulting anti-inflammatory effect. nih.gov

Metabolic Stability Assessment in Microsomal Systems

For the 2-(piperidin-4-yl)acetamide series, metabolic stability has been a noted challenge. One lead anti-inflammatory analogue was reported to have limited microsomal stability. mdpi.com Another related series of compounds with a similar pharmacophore showed very low stability in microsomal assays, which prevented their further development. mdpi.com These findings underscore the importance of optimizing the chemical structure to reduce metabolic breakdown.

The stability is typically measured by incubating the compound with liver microsomes and a necessary cofactor (NADPH) and monitoring the disappearance of the parent compound over time. evotec.com The results are often expressed as the half-life (t½) or intrinsic clearance (CLint). evotec.comnih.gov

Test SystemCompound SeriesStability FindingImplication
Human and Mouse Liver Microsomes2-(Piperidin-4-yl)acetamide AnalogueLimited stabilityPotential for rapid clearance in vivo
Liver MicrosomesRelated Benzohomoadamantane-based UreasVery low stabilityHalted further development

In Vitro Permeability Studies (e.g., Blood-Brain Barrier Prediction Models)

For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is essential. semanticscholar.orgnih.gov In vitro models are widely used in early discovery to predict this permeability. mdpi.com These models, which range from cell-based Transwell systems to more advanced microfluidic "BBB-on-a-chip" platforms, aim to replicate the highly selective barrier formed by brain endothelial cells. mdpi.comnih.gov

While specific permeability data for this compound is not publicly available, the general chemical properties of small molecule piperidine derivatives suggest potential for CNS penetration. nih.gov An in vitro permeability assessment would measure the rate at which the compound crosses a monolayer of brain endothelial cells. This provides an apparent permeability coefficient (Papp), which helps to classify compounds as having low or high BBB penetration potential and guides the selection of candidates for in vivo testing. mdpi.com High-fidelity in vitro models can provide permeability coefficients that are comparable to in vivo values. nih.gov

Selectivity and Off-Target Activity Assessment in Broader Panels

A critical component of the advanced preclinical evaluation of any new chemical entity is the comprehensive assessment of its selectivity and potential for off-target activity. For this compound and its lead analogues, this involves screening against a broad range of molecular targets to identify any unintended interactions that could lead to adverse effects or provide opportunities for drug repurposing. While specific, publicly available broad-panel screening data for this compound is limited, the evaluation of structurally related piperidine and acetamide (B32628) derivatives provides valuable insights into the potential off-target profile of this class of compounds.

These assessments are typically conducted using commercially available screening panels, such as those offered by Eurofins CEREP or similar providers. These panels include a wide array of receptors, ion channels, enzymes, and transporters, representing the major classes of pharmacological targets. The goal is to identify any significant binding affinity or functional activity at concentrations that are pharmacologically relevant.

Detailed Research Findings

Research on analogous 2-piperidin-4-yl-acetamide derivatives has highlighted the importance of screening for specific off-target liabilities. For instance, studies on similar compounds developed as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists revealed a potential for affinity towards the hERG potassium channel. nih.gov Inhibition of the hERG channel is a significant concern in drug development due to its association with cardiac arrhythmias. This underscores the necessity of including hERG assessment in the preclinical evaluation of new piperidine-based acetamides.

Furthermore, the broader class of piperidine derivatives is known to interact with a variety of receptors beyond their primary targets. Depending on the specific substitutions on the piperidine ring and the nature of the acetamide moiety, interactions with opioid, sigma, muscarinic, and other G-protein coupled receptors (GPCRs) have been observed. acs.orgmdpi.com Computational approaches are increasingly being used to predict potential off-target interactions early in the drug discovery process, helping to guide the design of more selective compounds. frontiersin.org

For a compound like this compound, a hypothetical broad-panel screen would likely assess its activity at a range of targets. Below are illustrative tables representing the types of data that would be generated from such an evaluation.

Illustrative Data Tables

The following interactive data tables represent hypothetical results from a broad-panel screening of a lead analogue of this compound. These tables are intended to be representative of the data generated in such studies and are not based on actual experimental results for this specific compound.

Table 1: Illustrative Receptor Binding Profile

This table shows the percentage of inhibition of radioligand binding to a panel of receptors at a single concentration of the test compound. Significant inhibition (typically >50%) would trigger further investigation to determine the binding affinity (Ki).

TargetLigandConcentration (µM)% Inhibition
Opioid
Mu[3H]-DAMGO1015
Delta[3H]-DPDPE108
Kappa[3H]-U695931022
Adrenergic
Alpha-1[3H]-Prazosin105
Alpha-2[3H]-Rauwolscine1012
Beta-1[3H]-CGP 12177103
Dopamine
D1[3H]-SCH 23390107
D2[3H]-Spiperone1018
Serotonin
5-HT1A[3H]-8-OH-DPAT109
5-HT2A[3H]-Ketanserin106
Muscarinic
M1[3H]-Pirenzepine104
M2[3H]-AF-DX 3841011
M3[3H]-4-DAMP108
Sigma
Sigma-1[3H]-(+)-Pentazocine1045
Sigma-2[3H]-DTG1030

Table 2: Illustrative Ion Channel and Enzyme Activity

This table displays the percentage of inhibition of ion channel function or enzyme activity. As with receptor binding, significant activity would warrant further concentration-response studies to determine the IC50 value.

TargetAssay PrincipleConcentration (µM)% Inhibition
Ion Channels
hERGPatch Clamp1015
Nav1.5Patch Clamp105
Cav1.2Patch Clamp108
Enzymes
COX-1Enzyme Activity102
COX-2Enzyme Activity104
MAO-AEnzyme Activity109
MAO-BEnzyme Activity1013
PDE4Enzyme Activity106

Future Directions and Therapeutic Potential of N Isopropyl 2 Piperidin 4 Yl Acetamide Derivatives

Exploration of Novel Biological Targets for Therapeutic Intervention

The inherent structural motifs of N-Isopropyl-2-piperidin-4-yl-acetamide suggest a broad potential for interaction with a variety of biological targets. The piperidine (B6355638) ring is a common feature in molecules targeting the central nervous system (CNS), while acetamide (B32628) moieties are known to participate in hydrogen bonding with various enzymes and receptors. arizona.edu Future research should, therefore, focus on screening derivatives of this compound against a wide range of biological targets implicated in various pathologies.

Potential Therapeutic Areas and Targets:

Therapeutic AreaPotential Biological TargetsRationale
Oncology Histone Deacetylases (HDACs), Kinases, Translocator protein (TSPO)Piperidine derivatives have shown promise as anticancer agents. ajchem-a.comresearchgate.net The acetamide group can be designed to interact with the active sites of enzymes like HDACs. wustl.edu
Neurodegenerative Diseases Sigma Receptors (S1R), Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1)The piperidine scaffold is a well-established pharmacophore for CNS-active drugs. ajchem-a.comnih.gov Derivatives could be developed as modulators of targets involved in Alzheimer's and Parkinson's disease.
Inflammatory Diseases Soluble Epoxide Hydrolase (sEH), Cyclooxygenase (COX) enzymesCertain 2-(Piperidin-4-yl)acetamides have demonstrated potent anti-inflammatory activity through inhibition of sEH. mdpi.com
Infectious Diseases Bacterial or viral enzymesThe piperidine nucleus is present in some antimicrobial and antifungal agents, suggesting potential for development in this area. ajchem-a.com

A systematic exploration of these and other potential targets through high-throughput screening and other advanced cellular assays will be crucial in uncovering the full therapeutic potential of this class of compounds.

Rational Design of Next-Generation Analogues with Optimized Profiles

The modular nature of this compound allows for a systematic and rational approach to the design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be pivotal in guiding these design efforts. nbinno.com

Key Modification Sites for SAR Studies:

N-Isopropyl Group: Modification of this group can influence lipophilicity and metabolic stability. Replacing the isopropyl group with other alkyl, aryl, or heterocyclic moieties can modulate binding affinity and selectivity for specific targets. enamine.net

Acetamide Linker: The length and rigidity of the acetamide linker can be altered to optimize the orientation of the molecule within a binding pocket. Introduction of conformational constraints, such as cyclopropane (B1198618) rings, could enhance potency. nih.gov

Piperidine Ring: Substitution on the piperidine ring can significantly impact biological activity. The introduction of various functional groups at different positions can lead to enhanced target engagement and improved physicochemical properties. nih.govnih.gov

Computational modeling and molecular docking studies can be employed to predict the binding modes of designed analogues and prioritize their synthesis, thereby accelerating the drug discovery process. nih.gov

Advanced Drug Discovery and Development Technologies Integration

The integration of cutting-edge technologies will be instrumental in expediting the discovery and development of therapeutic agents derived from this compound.

Enabling Technologies:

TechnologyApplicationBenefit
High-Throughput Synthesis Rapid generation of diverse libraries of analogues.Allows for extensive exploration of the chemical space around the core scaffold. nih.gov
DNA-Encoded Libraries (DELs) Screening of vast numbers of compounds against various targets simultaneously.Efficient identification of initial hit compounds.
Artificial Intelligence and Machine Learning Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and optimization of molecular design.Reduces late-stage attrition of drug candidates.
Cryo-Electron Microscopy (Cryo-EM) Determination of the high-resolution structures of compound-target complexes.Provides detailed insights for structure-based drug design.
Organ-on-a-Chip Technology More predictive preclinical testing of efficacy and toxicity.Improves the translation of preclinical findings to human clinical trials.

By leveraging these advanced technologies, researchers can streamline the entire drug discovery pipeline, from hit identification to lead optimization and preclinical development.

Addressing Research Gaps and Emerging Challenges in Piperidine-Acetamide Chemistry

Despite the significant potential, the development of this compound derivatives is not without its challenges. A primary research gap is the current lack of specific biological data for this parent compound. Initial exploratory studies are essential to validate its potential and guide further research.

Key Challenges and Future Research Focus:

Stereoselective Synthesis: The development of efficient and stereoselective synthetic routes to access specific isomers of substituted piperidine derivatives is crucial, as different stereoisomers can exhibit vastly different biological activities and safety profiles. nih.govmdpi.com

"Flat" to 3D Molecular Design: Moving beyond traditional flat, two-dimensional molecules to more complex, three-dimensional piperidine structures can lead to improved target selectivity and reduced off-target effects. news-medical.net

Blood-Brain Barrier Permeability: For CNS-targeted therapies, optimizing the physicochemical properties of the derivatives to ensure adequate penetration of the blood-brain barrier will be a significant hurdle.

Metabolic Stability: The piperidine ring and the acetamide linker can be susceptible to metabolic degradation. Strategies to improve metabolic stability, such as the introduction of fluorine atoms or other blocking groups, will need to be explored.

Addressing these challenges through innovative synthetic methodologies and a deep understanding of the structure-property relationships will be critical for the successful translation of this compound derivatives into clinically effective therapeutics.

Q & A

Q. What are the established synthesis methods for N-Isopropyl-2-piperidin-4-yl-acetamide, and how is purity ensured?

The compound is synthesized via a multi-step reaction involving 1-methyl-4-piperidone, isopropylamine, and phenoxyacetic acid. Key steps include nucleophilic substitution and amide bond formation. Purification is achieved using column chromatography, followed by recrystallization. Structural integrity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Purity (>95%) is validated using HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., piperidine ring protons at δ 2.8–3.2 ppm, isopropyl group at δ 1.1–1.3 ppm) .
  • Mass Spectrometry : Confirms molecular weight (276.37 g/mol) via electrospray ionization (ESI+) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. What physicochemical properties are essential for experimental design?

  • Molecular Formula : C₁₆H₂₄N₂O₂.
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers (requires <1% DMSO for in vitro studies).
  • Stability : Stable at −20°C for long-term storage; susceptible to hydrolysis under acidic/alkaline conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in neurological disorders?

  • In Vitro Assays : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to measure affinity (Ki).
  • Functional Studies : Employ calcium flux or cAMP accumulation assays in transfected HEK293 cells to assess receptor agonism/antagonism .
  • Animal Models : Test anxiolytic effects in elevated plus-maze or open-field tests, comparing dose-dependent responses to controls .

Q. How should contradictions in reported binding affinities across studies be resolved?

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor subtype specificity. To address this:

  • Standardize protocols using reference ligands (e.g., ketanserin for 5-HT₂A receptors).
  • Perform competitive binding assays with identical protein concentrations and incubation times.
  • Validate findings with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., piperidine ring positioning in hydrophobic pockets).
  • Quantitative SAR (QSAR) : Train models on datasets of analog bioactivity to prioritize substituents (e.g., electron-withdrawing groups on the phenyl ring for enhanced binding).
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for proposed derivatives .

Q. What strategies optimize selectivity between structurally related receptors (e.g., σ-1 vs. σ-2)?

  • Pharmacophore Modeling : Identify key steric/electronic features (e.g., acetamide orientation) using MOE or Phase.
  • Mutagenesis Studies : Create chimeric receptors to pinpoint binding residues (e.g., Tyr 206 in σ-1).
  • Selectivity Screening : Test against panels of 50+ off-target receptors to rule out cross-reactivity .

Data Contradiction and Validation

Q. How can conflicting results in pharmacokinetic (PK) studies be addressed?

  • In Vivo PK : Compare bioavailability in rodents via IV vs. oral administration (e.g., AUC0–24h).
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites and assess hepatic stability.
  • Species Differences : Test parallel PK in human hepatocytes vs. rodent models to account for metabolic variations .

Tables for Key Comparisons

Property Value/Technique Reference
Molecular Weight276.37 g/mol
logP (Predicted)2.1 ± 0.3 (Schrödinger QikProp)
Plasma Protein Binding89% (Human, equilibrium dialysis)
IC₅₀ (5-HT₂A Receptor)12 nM ± 1.5 (Radioligand binding)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Isopropyl-2-piperidin-4-yl-acetamide
Reactant of Route 2
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N-Isopropyl-2-piperidin-4-yl-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.